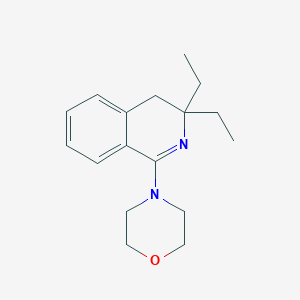![molecular formula C13H21NO2 B5508219 4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)
4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds like 4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves complex reactions that can yield various isomeric products. For example, Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, highlighting the synthetic challenges and opportunities in creating spirocyclic structures (Moskalenko & Boev, 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is critical in determining their chemical reactivity and properties. Żesławska et al. (2017) conducted a conformational study of a similar spirocyclic compound, demonstrating the significance of crystal structure analysis in understanding the conformational preferences of these molecules (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
The reactivity of spirocyclic compounds towards different chemical reagents provides insight into their potential applications. Amirani Poor et al. (2018) explored the intermolecular Ugi reaction involving a spirocyclic compound, revealing new pathways for synthesizing biologically active molecules (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of spirocyclic compounds are essential for their practical applications. The work by Wang et al. (2011) on the synthesis and crystal structure determination of a related spirocyclic compound provides valuable data on its physical characteristics (Wang et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and potential for functionalization, is crucial for exploiting spirocyclic compounds in synthetic chemistry. For instance, the study by Dong et al. (1999) on the crystal structure of a spirocyclic compound highlights its unique chemical properties and potential applications (Dong, Yun, Suh, Ahn, & Ha, 1999).
Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to 4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one reveals insights into their crystallographic properties. For instance, the mirror symmetry in related spirolactams and their molecular conformations has been documented, providing valuable information for the structural analysis of similar compounds (Dong et al., 1999).
Conformational Analysis in Peptide Synthesis
Spirolactams, including derivatives of this compound, have been explored for their use in peptide synthesis. These compounds serve as constrained surrogates for dipeptides, contributing to the understanding of peptide conformations and potentially aiding in the development of peptide-based therapeutics (Fernandez et al., 2002).
Novel Compound Synthesis
The synthesis of related spirolactam compounds has been detailed, offering insights into the creation of biologically active or structurally unique molecules. For example, efficient routes to bifunctional tert-butyl spirolactam derivatives have been developed, showcasing the versatility of these compounds in accessing chemical spaces and potentially leading to new therapeutic agents (Meyers et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)14-10-9-11(15)16-13(10)7-5-4-6-8-13/h9,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWIGGCGRLVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)OC12CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)


![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)

